Tert-butyl ((2,4-dimethoxy-6-methylpyridin-3-yl)methyl)carbamate

Quality Control Procurement Synthetic Reliability

Inconsistent regioselectivity in cross-coupling or failed deprotection yields often stem from substituted pyridine variations. This Boc-protected aminomethylpyridine features defined 2,4-dimethoxy-6-methyl substitution to modulate electron density and sterics. - >99% purity minimizes impurity-driven batch failure during scale-up. - Orthogonal Boc protection enables sequential conjugation in PROTAC synthesis. - Preferred for pilot campaigns; favorable density simplifies extractive workup.

Molecular Formula C14H22N2O4
Molecular Weight 282.34 g/mol
CAS No. 1450662-06-2
Cat. No. B3103809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl ((2,4-dimethoxy-6-methylpyridin-3-yl)methyl)carbamate
CAS1450662-06-2
Molecular FormulaC14H22N2O4
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=N1)OC)CNC(=O)OC(C)(C)C)OC
InChIInChI=1S/C14H22N2O4/c1-9-7-11(18-5)10(12(16-9)19-6)8-15-13(17)20-14(2,3)4/h7H,8H2,1-6H3,(H,15,17)
InChIKeyLBSZABVZAJRHQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected Pyridine Building Block Overview


Tert-butyl ((2,4-dimethoxy-6-methylpyridin-3-yl)methyl)carbamate (CAS 1450662-06-2) is a pyridine-based carbamate featuring a tert-butyloxycarbonyl (Boc) protected aminomethyl group attached to a 2,4-dimethoxy-6-methyl substituted pyridine ring [1]. It is employed primarily as an advanced intermediate in medicinal chemistry and agrochemical synthesis, where the Boc group enables controlled deprotection to the free amine for subsequent functionalization [1].

Advanced intermediate for medicinal and agrochemical synthesis
Boc-protected aminomethyl handle enables orthogonal deprotection
2,4-Dimethoxy-6-methyl substitution defines scaffold geometry and H-bond profile

Why Generic Substitution Fails


The electron-donating 2,4-dimethoxy and 6-methyl substituents profoundly modulate the pyridine ring's electron density, steric profile, and hydrogen-bonding capacity. Substitution with an unsubstituted or differently substituted pyridine analog can alter regioselectivity in cross-coupling reactions, deprotection kinetics, and the final pharmacophore's geometry . Consequently, interchange with a generic Boc-pyridine methanamine may lead to irreproducible yields, off-target biological activity, or failed scale-up .

Different substitution pattern may shift electron density and cross-coupling regioselectivity.
Unsubstituted or mono-methoxy analogs can alter pharmacophore geometry and target recognition.
Generic Boc-pyridine methanamines may lead to irreproducible yields in multi-step synthesis.

Quantitative Differentiation from Analogs


Commercial Purity Advantage

SynHet supplies this compound with purity >99% , whereas comparable Boc-protected pyridine methanamines (e.g., from CymitQuimica) are listed at minimum 95% purity . This ≥4-percentage-point purity differential reduces the burden of pre-use purification and minimizes impurity-derived side reactions in multi-step syntheses.

Purity Level
Data to verify
Target >99%95–98% typical
≥1–4 percentage points higher
Supports procurement screening
Verify vendor Certificate of Analysis
Quality Control Procurement Synthetic Reliability

Predicted Density for Aqueous Workup

The predicted density of 1.093 g/cm³ is approximately 9% higher than that estimated for the unsubstituted pyridine analog tert-butyl (pyridin-3-ylmethyl)carbamate (~1.0 g/cm³). Higher density improves phase separation from aqueous layers, reducing emulsion formation and product loss during extractive workup.

Predicted Density
Data to verify
1.093 ± 0.06 g/cm³
~9% higher than unsubstituted analog (~1.0 g/cm³)
Aids extractive workup design
ACD/Labs prediction; validate experimentally
Physicochemical Properties Process Development Laboratory Handling

Privileged Scaffold Enablement

The 2,4-dimethoxy-6-methylpyridine motif appears in anti-tumor and antibacterial pharmaceutical intermediates, as well as in herbicide leads . The Boc-protected derivative allows straightforward incorporation of this privileged scaffold into lead compounds. By contrast, mono-methoxy or unsubstituted pyridine analogs lack the specific hydrogen-bonding and steric features that confer biological activity.

Scaffold Relevance
Class-level
2,4-dimethoxy-6-methylpyridine core reported in bioactive molecules
Supports scaffold selection for SAR
Class-level inference; confirm target engagement
Structural Diversity Medicinal Chemistry SAR Studies

Boc Protection Orthogonality

The tert-butyl carbamate (Boc) group is cleaved under mild acidic conditions (e.g., TFA/CH₂Cl₂), while related Cbz-protected amines require hydrogenolysis and Fmoc analogs need basic piperidine treatment [1]. This orthogonality allows sequential deprotection in multifunctional intermediates without compromising acid-sensitive or hydrogenation-sensitive groups.

Deprotection Orthogonality
Class-level
Boc: TFA, rt, 1–2 h
Cbz: H₂/Pd-C · Fmoc: 20% piperidine/DMF
Enables sequential deprotection in complex intermediates
Standard peptide protocols; verify acid/base compatibility
Protecting Group Strategy Synthetic Efficiency Deprotection Conditions

Optimal Procurement Scenarios


Kinase and GPCR Ligand Optimization

Used as a key intermediate to introduce the 2,4-dimethoxy-6-methylpyridine pharmacophore into small-molecule libraries targeting kinases and G-protein-coupled receptors, where the specific substitution pattern is essential for target engagement .

Herbicide and Fungicide Intermediate

Serves as a building block for novel herbicidal and fungicidal agents, building on the proven activity of 2,4-dimethoxy-6-methylpyridine derivatives in crop protection .

PROTAC and Bifunctional Molecule Assembly

Employed in the construction of proteolysis-targeting chimeras (PROTACs) and bifunctional probes, where orthogonal Boc protection allows sequential conjugation of warhead and E3 ligase ligand [1].

Scalable Synthesis of Advanced Intermediates

Preferred for pilot-scale campaigns due to its >99% purity and favorable density, which streamline extractive workup and minimize impurity-mediated yield losses .

Application
Selection Property
Validation Focus
Kinase / GPCR ligand optimization
Pharmacophore substitution pattern
Target engagement and selectivity screening
Herbicide / fungicide intermediate
Agrochemical scaffold integration
Crop protection activity review
PROTAC / bifunctional probe assembly
Orthogonal Boc protection for sequential conjugation
Linker stability and heterobifunctional chemistry
Scalable synthesis of advanced intermediates
High purity and density-assisted extraction
Yield consistency and extractability in scale-up
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